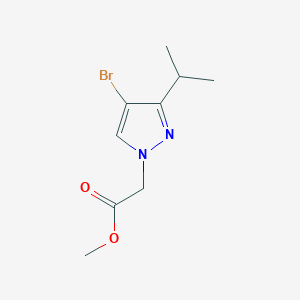

methyl (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetate

Description

Methyl (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetate is a brominated pyrazole derivative featuring a 4-bromo substituent, a 3-isopropyl group, and an acetate ester moiety. Pyrazole derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and tunable electronic properties.

Properties

IUPAC Name |

methyl 2-(4-bromo-3-propan-2-ylpyrazol-1-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2/c1-6(2)9-7(10)4-12(11-9)5-8(13)14-3/h4,6H,5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOPTZRGIKQXQSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C=C1Br)CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetate typically involves the reaction of 4-bromo-3-propan-2-ylpyrazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: methyl (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like amines or thiols, bases such as sodium hydride or potassium carbonate, and solvents like DMF or DMSO.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

methyl (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the development of bioactive molecules for studying biological processes and pathways.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pyrazole ring and its substituents play a crucial role in determining the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Substituent Analysis

The target compound’s pyrazole ring is substituted at positions 3 (isopropyl) and 4 (bromo), with an acetate ester at the N1 position. Key structural analogs include:

- Compound 17 () : 4-Bromo-3-(4-chlorophenyl)-5-(indolyl)-1H-pyrazole sulfonamide .

- Compound 18 () : 4-Bromo-3-(4-methoxyphenyl)-5-(indolyl)-1H-pyrazole sulfonamide .

- Example 5.21 () : 4-Bromo-5-(bromomethyl)-2-(4'-isopropylphenyl)-1-methylpyrazol-3-one .

- Fluazolate () : 5-(4-Bromo-1-methyl-5-trifluoromethyl-1H-pyrazol-3-yl)-2-chloro-4-fluorobenzoate .

Key Observations :

- Bulky groups (e.g., isopropyl in the target compound, trifluoromethyl in fluazolate) introduce steric effects, influencing reactivity and intermolecular interactions.

- The acetate ester in the target compound contrasts with sulfonamide (Compound 17/18) or benzoate (fluazolate) moieties, affecting solubility and hydrolysis kinetics.

Physical and Spectral Properties

Notes:

Reactivity Insights :

- Bromine at position 4 may participate in nucleophilic aromatic substitution or Suzuki-Miyaura coupling.

- The acetate ester’s hydrolytic lability contrasts with the stability of sulfonamides, impacting applications in aqueous environments.

Biological Activity

Methyl (4-bromo-3-isopropyl-1H-pyrazol-1-yl)acetate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

This compound belongs to the pyrazole class of compounds, which are known for diverse biological activities. The synthesis typically involves the reaction of 4-bromo-3-isopropylpyrazole with methyl acetate under acidic conditions. The resulting ester can be further modified to enhance its biological activity.

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies, highlighting its potential in treating infections and cancer.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For example, studies have shown that related pyrazole compounds demonstrate effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds often fall within a low range, indicating strong antimicrobial potential.

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 4b | 0.22 | Staphylococcus aureus |

| 5a | 0.25 | Escherichia coli |

| 7b | 0.30 | Pseudomonas aeruginosa |

These findings suggest that this compound could possess similar or enhanced antimicrobial efficacy due to its structural characteristics.

Anti-inflammatory Activity

In vitro studies have demonstrated that pyrazole derivatives can inhibit pro-inflammatory cytokines, making them potential candidates for anti-inflammatory therapies. The mechanism often involves the inhibition of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators.

Anticancer Properties

This compound has shown promise in cancer research as well. Pyrazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. For instance:

These values indicate that this compound may act as an effective anticancer agent, particularly against prostate and cervical cancer cells.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Interaction : The compound might bind to specific receptors involved in inflammatory responses or cancer progression.

- DNA Interaction : Some studies suggest that pyrazole derivatives can intercalate DNA, disrupting replication in cancer cells.

Case Studies

Several case studies have explored the biological effects of pyrazole derivatives:

- Antimicrobial Efficacy : A study demonstrated that a series of pyrazole derivatives significantly inhibited biofilm formation in Staphylococcus aureus, showcasing their potential as antibacterial agents .

- Cytotoxicity in Cancer Cells : Research indicated that certain pyrazole compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.